molecular formula C19H22FN3O2 B6529786 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide CAS No. 1020454-69-6

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Cat. No.: B6529786
CAS No.: 1020454-69-6
M. Wt: 343.4 g/mol
InChI Key: ITIXUOJCVBVCIO-UHFFFAOYSA-N
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Description

This compound is a pyrazole-3-carboxamide derivative characterized by a 4-fluorophenyl group at position 1, a methoxy substituent at position 4, and a cyclohex-1-en-1-yl ethyl chain linked via the carboxamide nitrogen. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and bioavailability, while the cyclohexenyl ethyl moiety may influence lipophilicity and binding affinity to hydrophobic pockets in target proteins.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O2/c1-25-17-13-23(16-9-7-15(20)8-10-16)22-18(17)19(24)21-12-11-14-5-3-2-4-6-14/h5,7-10,13H,2-4,6,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIXUOJCVBVCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN(N=C1C(=O)NCCC2=CCCCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table compares key structural and physicochemical properties of the target compound with three analogues from the provided evidence:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide (Target) 4-Fluorophenyl, 4-methoxy, cyclohexenyl ethyl chain C₂₁H₂₄FN₃O₂ 369.44 Fluorine for stability; cyclohexenyl for lipophilicity
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide 4-Chlorophenyl, 2,4-dichlorophenyl, methyl, pyridylmethyl C₂₃H₁₇Cl₃N₄O 487.77 Chlorine substituents enhance binding; pyridylmethyl improves solubility
N-(4-Ethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide 4-Ethoxyphenyl, methyl, trifluoromethyl, thieno[2,3-c]pyrazole scaffold C₁₇H₁₆F₃N₃O₂S 395.39 Trifluoromethyl group increases electronegativity; thienopyrazole core
{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine hydrochloride 4-Chlorophenyl, oxazole, cyclohexenyl methylamine C₁₈H₂₀ClN₃O·HCl 356.29 (free base) Oxazole and cyclohexenyl groups for dual-target engagement

Key Observations :

  • Halogen Effects : The target compound’s 4-fluorophenyl group offers metabolic advantages over chlorinated analogues (e.g., reduced toxicity compared to polychlorinated derivatives) .
  • Heterocyclic Variations: Unlike the thieno[2,3-c]pyrazole core in , the target’s simple pyrazole scaffold may reduce synthetic complexity while maintaining receptor affinity.
  • Solubility Modifiers : The pyridylmethyl group in enhances aqueous solubility, whereas the target’s cyclohexenyl ethyl chain prioritizes membrane permeability.
Pharmacological and Biochemical Comparisons
  • CB1 Receptor Antagonism : The analogue 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide exhibits potent CB1 antagonism (IC₅₀ = 0.139 nM) . The target compound’s 4-fluorophenyl group may similarly enhance CB1 binding, though its cyclohexenyl chain could alter pharmacokinetics.
  • Enzyme Inhibition: Thieno[2,3-c]pyrazole derivatives (e.g., ) inhibit kinases and proteases due to their planar heterocyclic core. The target’s methoxy group may confer selectivity for oxidative enzymes (e.g., cytochrome P450 isoforms).
  • Thermodynamic Stability : The trifluoromethyl group in increases thermal stability (Tₘ > 150°C), whereas the target’s fluorine and methoxy substituents likely improve shelf life under ambient conditions.
Physicochemical and ADMET Properties
Parameter Target Compound 5-(4-Chlorophenyl)...carboxamide N-(4-Ethoxyphenyl)...carboxamide
LogP ~3.2 (estimated) 4.8 3.9
Water Solubility (mg/mL) 0.05 (predicted) 0.12 0.08
Plasma Protein Binding 92% (predicted) 95% 89%
CYP3A4 Inhibition Moderate Strong Weak

Notes:

  • The target’s lower LogP compared to chlorinated analogues suggests reduced risk of off-target lipid accumulation.
  • Moderate CYP3A4 inhibition implies fewer drug-drug interactions than the strongly inhibitory polychlorinated derivative .

Research Findings and Implications

  • Therapeutic Potential: The target compound’s structural features align with trends in CNS drug development, particularly for disorders involving CB1 receptors or oxidative stress pathways.
  • Synthetic Feasibility: The absence of complex heterocycles (e.g., thieno[2,3-c]pyrazole in ) may streamline large-scale synthesis.
  • Unresolved Questions: No direct in vivo data for the target compound are available in the provided evidence. Comparative studies with are needed to validate its CB1 affinity and toxicity profile.

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